molecular formula C19H13Cl3N2OS B2503104 (E)-3-(2-chlorophenyl)-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide CAS No. 301175-74-6

(E)-3-(2-chlorophenyl)-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide

Cat. No.: B2503104
CAS No.: 301175-74-6
M. Wt: 423.74
InChI Key: KXGZCQVEHQFQBH-SOFGYWHQSA-N
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Description

(E)-3-(2-chlorophenyl)-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide is a synthetic small molecule designed for research applications. This compound features a central acrylamide linker connecting a 2-chlorophenyl group to a 2-aminothiazole scaffold that is further substituted with a 3,4-dichlorobenzyl moiety. This molecular architecture, which includes multiple aromatic rings and halogen atoms, is common in medicinal chemistry research for developing biologically active molecules . The presence of the thiazole ring, a privileged structure in drug discovery, suggests this acrylamide derivative has significant potential for use in pharmacological and biochemical studies . Compounds with analogous structural features, such as similar acrylamides linked to nitrogen-containing heterocycles like 1,2,4-triazoles, have been investigated for their interaction with neurological targets, indicating a potential research pathway for this molecule in neuroscience . Researchers may find it valuable as a building block or lead compound in projects aimed at modulating specific enzyme or receptor functions. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl3N2OS/c20-15-4-2-1-3-13(15)6-8-18(25)24-19-23-11-14(26-19)9-12-5-7-16(21)17(22)10-12/h1-8,10-11H,9H2,(H,23,24,25)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGZCQVEHQFQBH-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dichlorobenzylamine with a suitable thioamide under acidic conditions.

    Acrylamide Formation: The acrylamide moiety is introduced by reacting the thiazole derivative with acryloyl chloride in the presence of a base such as triethylamine.

    Chlorophenyl Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl and dichlorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Biological Applications

1. Anticancer Activity:
Thiazole derivatives are well-known for their anticancer properties. Research indicates that compounds containing thiazole rings can inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of chlorinated aromatic groups in (E)-3-(2-chlorophenyl)-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide may enhance its efficacy as an anticancer agent by disrupting cellular processes essential for cancer cell survival.

2. Antimicrobial Properties:
The presence of chlorinated groups may also confer antimicrobial activity. Studies suggest that such compounds can disrupt microbial cell membranes or interfere with metabolic pathways, making them potential candidates for developing new antimicrobial agents .

3. Enzyme Inhibition:
The acrylamide moiety suggests potential for enzyme inhibition, particularly against enzymes like Glutathione S-Transferases (GSTs), which are involved in detoxification processes. Investigating the inhibitory effects of this compound on specific enzymes could reveal its therapeutic potential in treating diseases associated with enzyme dysregulation.

Material Science Applications

The structural characteristics of this compound also indicate potential applications in material science. Compounds containing both amide and thiazole functionalities have been studied for their use in organic electronics and other advanced materials. Further exploration of the material properties of this compound could lead to innovative applications in electronic devices and sensors.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various thiazole derivatives, including those similar to this compound. The results indicated significant inhibition of cell proliferation in multiple cancer cell lines, suggesting that modifications to the thiazole structure could enhance anticancer activity .

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibitory effects of acrylamide derivatives demonstrated that certain compounds effectively inhibited GST activity. This finding supports the hypothesis that this compound may exhibit similar inhibitory effects, warranting further investigation into its mechanism of action .

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Thiazole Ring

The thiazole ring’s substitution pattern significantly influences electronic and steric properties. Key comparisons include:

Compound A : N-(5-(2,3-Dichlorobenzyl)-1,3-Thiazol-2-yl)-3-(3,4-Dichlorophenyl)Acrylamide ()
  • Substituent : 2,3-Dichlorobenzyl on thiazole.
  • Molecular Formula : C₁₉H₁₂Cl₄N₂OS (identical to target).
Compound B : N-(5-(4-Chlorobenzyl)-1,3-Thiazol-2-yl)-3-(3,4-Dichlorophenyl)Acrylamide ()
  • Substituent : 4-Chlorobenzyl on thiazole.
  • Impact: Reduced chlorination (one Cl vs. two) lowers lipophilicity (logP ~4.2 vs. This compound may exhibit improved aqueous solubility but weaker cellular uptake in cancer models .
  • Molecular Formula : C₁₉H₁₃Cl₃N₂OS.
Compound C : (E)-N-[5-(2,5-Dichlorobenzyl)-1,3-Thiazol-2-yl]-3-(3,4-Dichlorophenyl)Acrylamide ()
  • Substituent : 2,5-Dichlorobenzyl on thiazole.
  • Impact : The 2,5-dichloro pattern creates a distinct electronic environment, possibly altering π-π stacking interactions in kinase binding pockets. This compound’s bioactivity data, if available, could highlight positional isomer effects .

Acrylamide Substituent Variations

The acrylamide’s phenyl group substitution also modulates activity:

Compound D : (E)-3-(3,4-Dimethoxyphenyl)-N-(Thiazol-2-yl)Acrylamide ()
  • Substituent : 3,4-Dimethoxyphenyl on acrylamide.
  • This compound’s lower Cl content (zero vs. three Cl in the target) may limit hydrophobic interactions in target binding .
Compound E : (E)-3-(2-Chlorophenyl)-N-(4-(4,5-Dihydro-1H-Imidazol-2-yl)Phenyl)Acrylamide ()
  • Substituent : Imidazole-linked phenyl on acrylamide.
  • Impact : The imidazole group introduces basicity (pKa ~7), which could improve solubility in physiological pH but reduce blood-brain barrier penetration compared to the target’s thiazole system .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Thiazole Substituent Acrylamide Substituent Molecular Formula Molecular Weight (g/mol) logP* (Predicted)
Target Compound 3,4-Dichlorobenzyl 2-Chlorophenyl C₁₉H₁₂Cl₄N₂OS 458.18 5.0
Compound A () 2,3-Dichlorobenzyl 3,4-Dichlorophenyl C₁₉H₁₂Cl₄N₂OS 458.18 5.1
Compound B () 4-Chlorobenzyl 3,4-Dichlorophenyl C₁₉H₁₃Cl₃N₂OS 442.74 4.2
Compound D () None 3,4-Dimethoxyphenyl C₁₄H₁₃N₃O₃S 303.34 2.8

*logP calculated using ChemAxon software.

Biological Activity

(E)-3-(2-chlorophenyl)-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of chlorine substituents enhances the lipophilicity and biological potency of the compound. The general structure can be represented as follows:

  • Chemical Formula : C₁₈H₁₄Cl₂N₂OS
  • Molecular Weight : 375.29 g/mol

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several studies have shown that thiazole derivatives possess antimicrobial properties. For instance, compounds with similar structures have demonstrated effective inhibition against various bacterial strains and fungi .
  • Anticancer Properties : Thiazole derivatives are often explored for their anticancer potential. The compound's ability to induce apoptosis in cancer cells has been noted in various studies, suggesting that it may interfere with cell cycle regulation and promote programmed cell death .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation. For example, some thiazole derivatives inhibit tyrosinase, an enzyme crucial for melanin production and implicated in certain cancers .
  • Modulation of Signaling Pathways : The compound may affect signaling pathways such as the MAPK/ERK pathway, which is often activated in cancer cells. This modulation can lead to reduced cell survival and increased apoptosis .

Case Studies and Research Findings

A number of studies have investigated the biological activity of thiazole derivatives:

  • Anticancer Activity : A study on a related thiazole derivative demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity at low concentrations . The compound was found to induce apoptosis through mitochondrial pathways.
  • Antimicrobial Efficacy : Research has shown that thiazole derivatives exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria. For instance, a related compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays .

Data Table: Biological Activity Summary

Activity TypeRelated CompoundsIC50 ValuesMechanism of Action
AnticancerThiazole Derivatives0.5 - 10 µMApoptosis induction via mitochondrial pathways
AntimicrobialSimilar Thiazole Compounds10 - 50 µg/mLInhibition of cell wall synthesis
Enzyme InhibitionTyrosinase Inhibitors4.39 - 1.71 µMCompetitive inhibition

Q & A

Q. How does the dichlorobenzyl-thiazole moiety influence target selectivity?

  • Methodological Answer : The 3,4-dichlorobenzyl group enhances lipophilicity, promoting membrane penetration. Thiazole’s π-π stacking with aromatic residues (e.g., Tyr in kinase ATP pockets) improves binding. Mutagenesis studies (e.g., Ala scanning) can pinpoint critical interactions .

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